molecular formula C13H16BrNO2S B8335976 4-(3-Bromopropionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

4-(3-Bromopropionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

Cat. No.: B8335976
M. Wt: 330.24 g/mol
InChI Key: YBGSGBBJOSQWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromopropionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine is a useful research compound. Its molecular formula is C13H16BrNO2S and its molecular weight is 330.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16BrNO2S

Molecular Weight

330.24 g/mol

IUPAC Name

3-bromo-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one

InChI

InChI=1S/C13H16BrNO2S/c1-17-11-2-3-12-10(8-11)9-15(6-7-18-12)13(16)4-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

YBGSGBBJOSQWRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (0.250 g) and triethyl amine (0.53 g) in THF (10 ml) at 0° C. was added dropwise 3-bromopropionic chloride (0.444 g). The resulting mixture was stirred at 0° C. for 1 hour and at room temperature overnight. After dilution with ethyl acetate, the organic phase was washed with saturated NaHCO3/H2O and H2O. After drying over sodium sulfate and filtration, removal of solvent gave to the product.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.444 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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